Acetamide, 2-(4-chlorophenoxy)-N-hydroxy-

Description

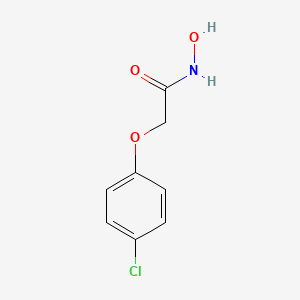

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- (chemical formula: C₈H₇ClNO₃) is a substituted acetamide derivative featuring a 4-chlorophenoxy group at the 2-position and a hydroxylamine (-NHOH) moiety on the acetamide nitrogen.

Properties

CAS No. |

13359-17-6 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-hydroxyacetamide |

InChI |

InChI=1S/C8H8ClNO3/c9-6-1-3-7(4-2-6)13-5-8(11)10-12/h1-4,12H,5H2,(H,10,11) |

InChI Key |

PDBUPNZIGMKVIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chlorophenoxyacetyl Chloride

The synthesis begins with the preparation of 4-chlorophenoxyacetyl chloride, a key intermediate. This is achieved by reacting 4-chlorophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide or sodium acetate. The reaction proceeds via nucleophilic acyl substitution, where the phenolate ion attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Typical conditions involve stirring at 0–5°C in anhydrous dichloromethane or acetic acid to minimize side reactions.

Representative reaction:

Acylation of Hydroxylamine

The 4-chlorophenoxyacetyl chloride is subsequently reacted with hydroxylamine (NHOH) to form the target compound. Hydroxylamine, often used as its hydrochloride salt, is dissolved in an aqueous or ethanolic solution and neutralized with a base such as sodium carbonate before the reaction. The acylation proceeds via nucleophilic attack of the hydroxylamine oxygen on the acyl chloride, yielding 2-(4-chlorophenoxy)-N-hydroxyacetamide.

Optimization considerations:

-

Temperature: Reactions are conducted at 0–10°C to suppress hydrolysis of the acyl chloride.

-

Solvent: Polar aprotic solvents like tetrahydrofuran (THF) enhance reactivity, while aqueous-organic biphasic systems improve yield by minimizing side products.

-

Yield: Reported yields range from 75% to 89% after recrystallization from ethanol or ethyl acetate.

Characterization data:

-

FT-IR: Peaks at 1640 cm (C=O stretch), 3200 cm (N–H stretch), and 3385 cm (O–H stretch).

-

H NMR (DMSO-): δ 4.21 (s, 2H, CH), 6.76–7.34 (m, 4H, Ar–H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH).

Nucleophilic Substitution of 2-Chloro-N-(4-chlorophenoxy)acetamide

Preparation of 2-Chloro-N-(4-chlorophenoxy)acetamide

This intermediate is synthesized by reacting 4-chlorophenol with chloroacetamide in glacial acetic acid under reflux conditions. The reaction is catalyzed by sodium acetate, which facilitates the elimination of HCl and stabilizes the phenoxide ion.

Reaction scheme:

Substitution with Hydroxylamine

The chloro group in 2-chloro-N-(4-chlorophenoxy)acetamide is replaced by a hydroxyamino group via nucleophilic substitution. Hydroxylamine hydrochloride is dissolved in ethanol/water (1:1) and added dropwise to the acetamide dissolved in dimethylformamide (DMF). The mixture is heated at 60–70°C for 6–8 hours.

Key parameters:

-

Base: Sodium hydroxide or potassium carbonate is used to generate the hydroxylamine nucleophile (NHO).

-

Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic insight:

The substitution follows an S2 mechanism, where the lone pair on the hydroxylamine oxygen attacks the electrophilic carbon adjacent to the chlorine atom, leading to inversion of configuration.

Intramolecular Cyclization of N-Hydroxy Precursors

Synthesis of N-Hydroxy-2-(4-chlorophenoxy)propanamide

This method, adapted from benzoxazinone syntheses, involves the cyclization of N-hydroxy-2-(4-chlorophenoxy)propanamide using polyphosphoric acid (PPA) or Lewis acids like ZnCl. The precursor is prepared by reacting 4-chlorophenoxypropionyl chloride with hydroxylamine.

Cyclization conditions:

Reaction pathway:

The hydroxylamine moiety acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a six-membered lactam ring. However, this method is less favored for 2-(4-chlorophenoxy)-N-hydroxyacetamide due to competing hydrolysis and lower regioselectivity.

Comparative Analysis of Synthesis Methods

Advantages and limitations:

-

Direct acylation offers high yields and simplicity but requires stringent temperature control to prevent acyl chloride hydrolysis.

-

Nucleophilic substitution is scalable but involves toxic solvents like DMF.

-

Cyclization is less efficient for acetamides due to side reactions but valuable for benzoxazinone derivatives.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(4-chlorophenoxy)-n-hydroxyacetamide can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(4-chlorophenoxy)-n-hydroxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules for pharmaceutical research.

Medicine: In medicinal chemistry, 2-(4-chlorophenoxy)-n-hydroxyacetamide is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its derivatives are employed as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-n-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences:

This could improve binding to polar active sites in enzymes like ATF4 . In contrast, N-aryl or N-thiadiazole groups (e.g., compound 7d) increase lipophilicity, favoring membrane penetration and anticancer activity .

Biological Targets: 17β-HSD3 inhibitors (e.g., compound 30) rely on the 4-chlorophenoxy group for nanomolar-level activity, critical for prostate cancer therapy . Dimeric analogs like ISRIB-A3 target eIF2B, with structural symmetry enhancing cooperative binding .

Physicochemical Properties: Melting points vary significantly: Quinazolinone derivatives (e.g., 7b) exhibit high m.p. (>250°C) due to rigid cores, while N-hydroxy derivatives may have lower thermal stability . Solubility trends: Polar substituents (e.g., N-hydroxy) improve aqueous solubility, whereas aryl/heterocyclic groups enhance lipid solubility .

Biological Activity

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenoxy group and an N-hydroxy substitution on the acetamide backbone. Its molecular formula is CHClNO, with a molecular weight of approximately 311.79 g/mol. The unique structural features contribute to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Properties

Research indicates that Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- exhibits notable antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition against Gram-positive bacteria and moderate activity against Gram-negative strains. The presence of the chlorophenoxy group enhances its lipophilicity, facilitating better membrane penetration and efficacy against pathogens .

Table 1: Antimicrobial Activity of Acetamide, 2-(4-chlorophenoxy)-N-hydroxy-

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Methicillin-resistant S. aureus | 64 μg/mL |

| Escherichia coli | 128 μg/mL |

| Candida albicans | 64 μg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Emerging studies suggest that Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- may possess anticancer properties. Preliminary findings indicate that the compound can induce apoptosis in cancer cell lines, particularly in breast cancer models (e.g., MDA-MB-231). The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial metabolism and inflammatory responses.

- Receptor Interaction : It may also modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression .

Case Studies

A study conducted on newly synthesized N-substituted phenyl acetamides highlighted the significance of structural modifications on biological activity. Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- was included in a broader analysis that assessed various derivatives for their antimicrobial potential using quantitative structure-activity relationship (QSAR) models. The results indicated that compounds with similar structural characteristics shared comparable antimicrobial efficacy, emphasizing the importance of functional groups in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-chlorophenoxy)-N-hydroxyacetamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, nucleophilic substitution between chlorophenol derivatives and acetamide precursors is a key step. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical. In one protocol, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is used as a coupling agent in dichloromethane (DCM) under controlled temperatures (0–30°C) to minimize by-products . Purification often employs column chromatography or recrystallization.

Q. Which analytical techniques are recommended for characterizing 2-(4-chlorophenoxy)-N-hydroxyacetamide derivatives?

- Methodological Answer :

- Structural Confirmation : Use and NMR spectroscopy to verify substituent positions and purity. For example, aromatic protons in the 4-chlorophenoxy group appear as distinct doublets in the 7.0–7.5 ppm range .

- Crystallography : Single-crystal X-ray diffraction provides 3D structural insights, including bond angles and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility varies with solvent polarity. DCM and dimethyl sulfoxide (DMSO) are common solvents for reactions and biological assays, respectively. Stability tests under varying pH (e.g., 4–9) and temperatures (e.g., 4°C vs. 25°C) should be conducted using UV-Vis spectroscopy or HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-(4-chlorophenoxy)-N-hydroxyacetamide derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., cell line specificity, incubation time). For example, discrepancies in cytotoxicity (IC) may arise from varying MTT assay protocols .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., enzyme inhibition). Contradictory results may reflect off-target effects .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .

Q. What strategies optimize the synthetic yield of 2-(4-chlorophenoxy)-N-hydroxyacetamide derivatives?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., HATU vs. TBTU) to improve amide bond formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) may enhance reaction kinetics compared to DCM .

- By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Focus on the chlorophenoxy moiety’s role in hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (≥100 ns) to assess stability and binding free energies (MM-PBSA/GBSA) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.